4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide
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Overview
Description
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a chlorohydroxyphenyl group, and a pentanamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-bromobenzaldehyde with 5-chloro-2-hydroxybenzaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reacted with pentanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)butanamide
- 4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)hexanamide
Uniqueness
4-(((2-Bromophenyl)(5-chloro-2-hydroxyphenyl)methylene)amino)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
104775-25-9 |
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Molecular Formula |
C18H18BrClN2O2 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
4-[[(2-bromophenyl)-(5-chloro-2-hydroxyphenyl)methylidene]amino]pentanamide |
InChI |
InChI=1S/C18H18BrClN2O2/c1-11(6-9-17(21)24)22-18(13-4-2-3-5-15(13)19)14-10-12(20)7-8-16(14)23/h2-5,7-8,10-11,23H,6,9H2,1H3,(H2,21,24) |
InChI Key |
AYORININVNFILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)N)N=C(C1=CC=CC=C1Br)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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